4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8BrFO2 It is a derivative of biphenyl, characterized by the presence of bromine and fluorine atoms on the aromatic rings, along with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of biphenyl derivatives. For instance, starting with 4-bromo-2-fluorobiphenyl, the carboxylation can be achieved through a series of reactions involving organometallic intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and higher oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs and other pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: Compared to its analogs, 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups. This unique arrangement imparts distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C13H8BrFO2 |
---|---|
Molekulargewicht |
295.10 g/mol |
IUPAC-Name |
6-bromo-2-fluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
BJFUFZCCHYNEDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.